(E)-4-(3-fluorophenyl)but-3-en-2-one
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Overview
Description
4-(3-fluorophenyl)but-3-en-2-one is an organic compound that belongs to the class of α,β-unsaturated ketones It features a fluorine atom attached to the phenyl ring, which is connected to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-fluorophenyl)but-3-en-2-one can be synthesized through a solventless Wittig reaction. This method involves the reaction of a fluorinated benzaldehyde with a phosphonium ylide, resulting in the formation of the desired α,β-unsaturated ketone . The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(3-fluorophenyl)but-3-en-2-one may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into corresponding carboxylic acids or other oxidized derivatives.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), cerium chloride (CeCl3), methanol (CH3OH)
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Reduction: 4-(3-fluorophenyl)but-3-en-2-ol
Oxidation: Corresponding carboxylic acids or other oxidized derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(3-fluorophenyl)but-3-en-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, thereby modulating its activity .
Comparison with Similar Compounds
4-(3-fluorophenyl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(4-fluorophenyl)but-3-en-2-one: Similar structure but with the fluorine atom in the para position.
4-(2-fluorophenyl)but-3-en-2-one: Similar structure but with the fluorine atom in the ortho position.
4-(3-chlorophenyl)but-3-en-2-one: Similar structure but with a chlorine atom instead of fluorine.
The uniqueness of 4-(3-fluorophenyl)but-3-en-2-one lies in the specific positioning of the fluorine atom, which can influence its reactivity and biological activity compared to its analogs.
Properties
CAS No. |
2481-53-0 |
---|---|
Molecular Formula |
C10H9FO |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(E)-4-(3-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+ |
InChI Key |
HMPIVEBXKYNVET-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=CC=C1)F |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)F |
Origin of Product |
United States |
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